Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-

Firefly Luciferase Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

Luciferase reporter-gene assays are frequently compromised by false positives arising from direct luciferase inhibition, undermining HTS hit validation. This N-pyridin-2-ylbenzamide derivative, bearing a distinct 2-chloro-4-(trifluoromethyl)phenoxy substituent at the 3-position of the benzamide core, addresses this gap as a novel chemical probe for mapping the luciferin binding site. - Core scaffold is a known competitive inhibitor of firefly luciferase (IC₅₀ values as low as 0.069 µM reported for structural analogues), enabling counter-screen assay development. - The 2-chloro-4-(trifluoromethyl)phenoxy group introduces elevated lipophilicity (XLogP ≈ 5.1), facilitating studies on non-specific protein binding and membrane partitioning. - Serves as a starting point for IP-differentiable medicinal chemistry programs targeting the luciferin binding pocket.

Molecular Formula C19H12ClF3N2O2
Molecular Weight 392.8 g/mol
CAS No. 647858-73-9
Cat. No. B12593820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-
CAS647858-73-9
Molecular FormulaC19H12ClF3N2O2
Molecular Weight392.8 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl
InChIInChI=1S/C19H12ClF3N2O2/c20-15-11-13(19(21,22)23)7-8-16(15)27-14-5-3-4-12(10-14)18(26)25-17-6-1-2-9-24-17/h1-11H,(H,24,25,26)
InChIKeyADQWVYOZABUXCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Scaffold: CAS 647858-73-9


Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- (CAS 647858-73-9) is a synthetic small molecule with the molecular formula C19H12ClF3N2O2 and a molecular weight of 392.8 g/mol [1]. It belongs to the N-pyridin-2-ylbenzamide class, a scaffold that has been explicitly identified as a competitive inhibitor of firefly luciferase, a common reporter enzyme in high-throughput screening [2]. The compound's structural identity is defined by a benzamide core, an N-2-pyridinyl substitution, and a distinguishing 2-chloro-4-(trifluoromethyl)phenoxy group at the 3-position of the benzamide ring.

Generic Substitution Risk for CAS 647858-73-9


The unique 2-chloro-4-(trifluoromethyl)phenoxy substituent on the target compound represents a significant departure from the unsubstituted or simply substituted N-pyridin-2-ylbenzamide core. Literature on the base scaffold demonstrates that even minor structural changes, such as moving a phenyl ring from the 2- to the 3-position of the pyridine, can cause a dramatic shift in potency—from negligible inhibition to an IC50 of 0.069 µM against luciferase [1]. Without analogous structure-activity relationship (SAR) data for the target compound's specific phenoxy substitution, generic substitution carries an unquantifiable risk of complete loss of desired activity or introduction of unwanted off-target effects. The target compound's function cannot be inferred from core scaffold data alone.

Differentiation Evidence: CAS 647858-73-9 vs Analogs


Unique Phenoxy Substituent Absent from Luciferase SAR

The target compound features a 2-chloro-4-(trifluoromethyl)phenoxy group at the 3-position of the benzamide ring. A foundational SAR study on N-pyridin-2-ylbenzamide luciferase inhibitors [1] explored substitutions on the phenyl rings but did not include any phenoxy-linked substituents. The most potent inhibitor in that series (compound 6) had an IC50 of 0.069 ± 0.01 µM, while the unsubstituted core (compound 4) showed a dramatic loss of potency [1]. The target compound's unique substitution pattern is entirely uncharacterized in this validated system, making its activity profile unpredictable.

Firefly Luciferase Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

Predicted Physicochemical Shift vs. Unsubstituted Core

The introduction of the lipophilic 2-chloro-4-(trifluoromethyl)phenoxy group is predicted to substantially increase the compound's logP and molecular weight compared to the unsubstituted N-pyridin-2-ylbenzamide (compound 4 in Heitman et al., 2008) [1]. While experimentally determined logP values are not available, computational predictions indicate a significant shift in physicochemical properties that would affect membrane permeability and solubility.

Lipophilicity Drug-likeness Predicted ADME

Application Scenarios for CAS 647858-73-9


Luciferase False Positive Deconvolution in HTS

The compound's core scaffold is a known competitive inhibitor of firefly luciferase, a common cause of false positives in reporter gene assays [1]. If the target compound retains this activity, its distinct 2-chloro-4-(trifluoromethyl)phenoxy group could be used to probe the luciferin binding site's tolerance for bulky, lipophilic substituents. This would make it a valuable tool for developing improved counter-screens to identify and eliminate luciferase inhibitors from HTS hit lists.

Probing Lipophilic Substitutions & Target Engagement

The predicted high lipophilicity of the target compound, driven by its 2-chloro-4-(trifluoromethyl)phenoxy group, makes it a candidate for studying the relationship between lipophilicity and non-specific protein binding or membrane partitioning. This can serve as a reference point in medicinal chemistry campaigns exploring the property-activity landscape of N-pyridin-2-ylbenzamide derivatives.

Novel SAR Starting Point: 3-Phenoxybenzamide Motif

Since the target compound is not represented in the published luciferase inhibitor SAR series, it offers a novel starting point for a new medicinal chemistry program. A researcher could procure this compound to perform initial screening and, if activity is found, systematically vary the 2-chloro-4-(trifluoromethyl)phenoxy group to map out a new pharmacophoric region, potentially leading to IP-differentiable lead matter distinct from the known N-pyridin-2-ylbenzamide inhibitors.

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